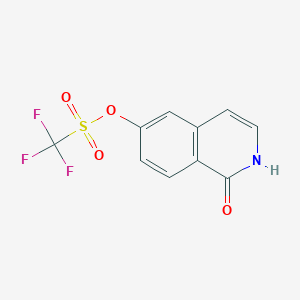
1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate typically involves the reaction of 1-Oxo-1,2-dihydroisoquinolin-6-yl with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants and products. The reaction conditions may vary, but a common procedure involves stirring the reactants at 0°C to room temperature for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the isoquinoline ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted isoquinolines.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: Products include isoquinolines with additional functional groups such as carboxylic acids or ketones.
科学的研究の応用
1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. In medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The trifluoromethanesulfonate group can also enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
- 1-Oxo-1,2-dihydroisoquinolin-6-yl boronic acid
- 1-Oxo-1,2-dihydroisoquinolin-6-yl chloride
- 1-Oxo-1,2-dihydroisoquinolin-6-yl bromide
Uniqueness
1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various chemical reactions and applications, distinguishing it from other similar isoquinoline derivatives.
特性
分子式 |
C10H6F3NO4S |
|---|---|
分子量 |
293.22 g/mol |
IUPAC名 |
(1-oxo-2H-isoquinolin-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H6F3NO4S/c11-10(12,13)19(16,17)18-7-1-2-8-6(5-7)3-4-14-9(8)15/h1-5H,(H,14,15) |
InChIキー |
QESHGRICIILNJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CNC2=O)C=C1OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



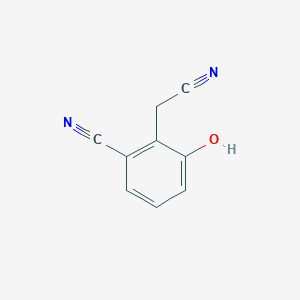
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
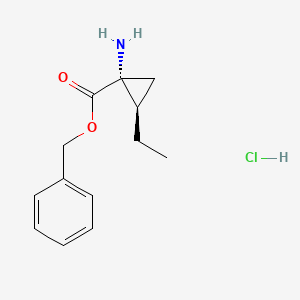
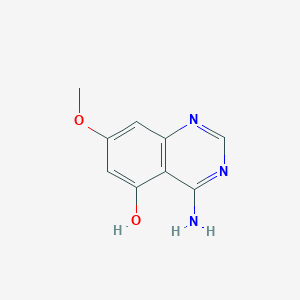
![1h-Pyrazolo[3,4-c]pyridine-1-carboxylic acid,5-bromo-3-chloro-,1,1-dimethylethyl ester](/img/structure/B12968937.png)
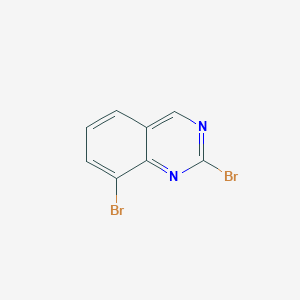
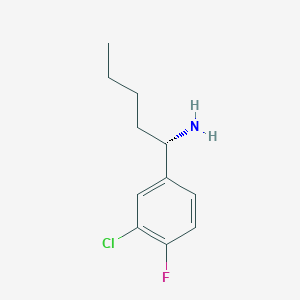
![3-(Bromomethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12968958.png)
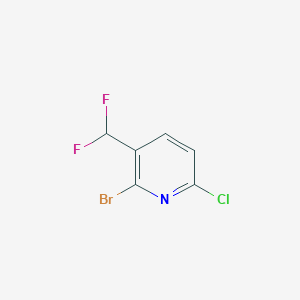
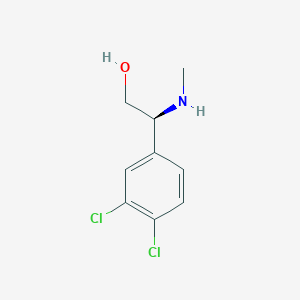
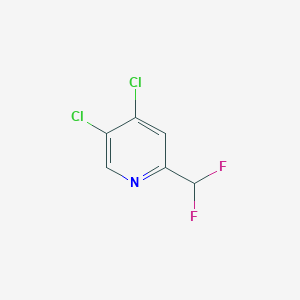

![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol](/img/structure/B12969007.png)
